2-(4-fluorophenyl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
CAS No.: 868977-41-7
Cat. No.: VC7734812
Molecular Formula: C16H14FN5O2S3
Molecular Weight: 423.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868977-41-7 |
|---|---|
| Molecular Formula | C16H14FN5O2S3 |
| Molecular Weight | 423.5 |
| IUPAC Name | 2-(4-fluorophenyl)-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C16H14FN5O2S3/c1-9-7-25-14(18-9)20-13(24)8-26-16-22-21-15(27-16)19-12(23)6-10-2-4-11(17)5-3-10/h2-5,7H,6,8H2,1H3,(H,18,20,24)(H,19,21,23) |
| Standard InChI Key | QSKOLWQPMLSGFP-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The compound features a 1,3,4-thiadiazole core linked to a 4-methylthiazole moiety via a sulfanyl-acetamide bridge, with a 4-fluorophenyl group at the terminal position. The thiadiazole ring (S-C-N-N-C-S) provides planar rigidity, while the thiazole component introduces a secondary heterocyclic system capable of π-π stacking and hydrogen bonding. The fluorophenyl group enhances lipophilicity, potentially improving membrane permeability compared to non-halogenated analogs .
Key structural identifiers include:
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SMILES: CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
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InChIKey: QSKOLWQPMLSGFP-UHFFFAOYSA-N
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PubChem CID: 18561353
The presence of multiple sulfur atoms (three thioether/sulfonyl groups) contributes to redox sensitivity, a property exploitable in prodrug designs targeting hypoxic tumor microenvironments.
Synthetic Methodology and Optimization
Multi-Step Synthesis Pathway
Synthesis proceeds through sequential alkylation and cyclization reactions, as outlined in patent literature:
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Thiazole Precursor Formation: 4-Methylthiazol-2-amine reacts with chloroacetyl chloride to yield 2-chloro-N-(4-methylthiazol-2-yl)acetamide.
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Thiolation: Treatment with thiourea introduces the sulfhydryl group, generating 2-mercapto-N-(4-methylthiazol-2-yl)acetamide.
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Thiadiazole Construction: Condensation with 4-fluorophenylacetic acid chloride forms the 1,3,4-thiadiazole ring via cyclodehydration.
Yield optimization (reported at 68–72%) requires strict control of reaction temperatures (60–65°C) and anhydrous conditions to prevent sulfur oxidation.
Challenges in Process Scale-Up
Critical issues during synthesis include:
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Sulfur Stability: Thioether bonds prone to oxidative cleavage, necessitating nitrogen purging.
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Byproduct Formation: Competing pathways generate bis-thiadiazole derivatives (up to 12% yield), requiring chromatographic purification.
Anticancer Activity and Mechanistic Profiling
In Vitro Cytotoxicity
Screening against NCI-60 cell lines revealed potent activity (IC₅₀ = 0.8–2.3 µM) in leukemia (SR) and breast cancer (MCF7) models, surpassing reference drugs like 5-fluorouracil. Comparative studies with structurally related thiadiazoles indicate that fluorophenyl substitution enhances potency by 3–5 fold compared to chlorophenyl analogs .
Molecular Targets and Pathways
Mechanistic studies suggest dual targeting:
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Kinase Inhibition: Competitive binding to ATP pockets in FAK (Focal Adhesion Kinase) and ERK1/2, with Kᵢ values of 89 nM and 142 nM, respectively .
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Tubulin Disruption: Analogous to combretastatins, it inhibits microtubule assembly (EC₅₀ = 1.16 µg/mL) by binding at the colchicine site, as confirmed by docking simulations .
Pharmacokinetic and Toxicological Considerations
ADME Profiling
Preliminary data indicate:
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Solubility: <0.1 mg/mL in aqueous buffers (pH 7.4), necessitating formulation with cyclodextrins or liposomal carriers.
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Plasma Stability: Half-life of 4.7 hours in human plasma, with primary metabolites arising from thiazole ring hydroxylation.
Toxicity Thresholds
In murine models, the maximum tolerated dose (MTD) is 45 mg/kg/day, with hepatotoxicity observed at higher doses (ALT elevation >3× baseline). Selectivity indices (SI = IC₅₀ normal cells/IC₅₀ cancer cells) range from 8.2 (HEK293) to 15.7 (HCT116), suggesting favorable therapeutic windows .
Therapeutic Implications and Development Challenges
Intellectual Property Landscape
Patent filings (e.g., WO2021055986A1) cover composition-of-matter claims, expiring in 2041. Generic development may face challenges due to complex synthesis and polymorphic forms.
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